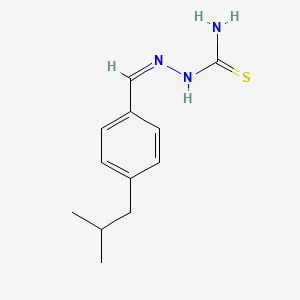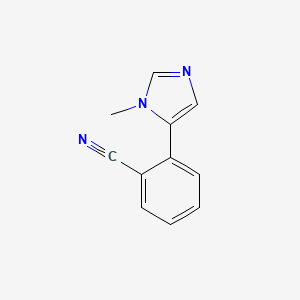
2-(1-Methyl-1H-imidazol-5-yl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Methyl-1H-imidazol-5-yl)benzonitrile is a chemical compound that features an imidazole ring substituted with a methyl group and a benzonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-imidazol-5-yl)benzonitrile typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach includes the condensation of benzimidazole with 2-(bromomethyl)benzonitrile in acetonitrile, followed by hydrolysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
化学反应分析
Types of Reactions
2-(1-Methyl-1H-imidazol-5-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Conversion to 2-(1-Methyl-1H-imidazol-5-yl)benzylamine.
Substitution: Various substituted imidazole derivatives.
科学研究应用
2-(1-Methyl-1H-imidazol-5-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific electronic properties.
作用机制
The mechanism of action of 2-(1-Methyl-1H-imidazol-5-yl)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The nitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s biological activity .
相似化合物的比较
Similar Compounds
2-(1H-Benzimidazol-1-yl)methylbenzoic acid: Similar structure but with a benzoic acid moiety instead of a nitrile group.
1-Methyl-1H-imidazole-2-carboxaldehyde: Contains an aldehyde group instead of a nitrile.
2-Phenylbenzimidazole: Lacks the nitrile group and has a phenyl substitution.
Uniqueness
2-(1-Methyl-1H-imidazol-5-yl)benzonitrile is unique due to the presence of both the imidazole ring and the benzonitrile moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C11H9N3 |
|---|---|
分子量 |
183.21 g/mol |
IUPAC 名称 |
2-(3-methylimidazol-4-yl)benzonitrile |
InChI |
InChI=1S/C11H9N3/c1-14-8-13-7-11(14)10-5-3-2-4-9(10)6-12/h2-5,7-8H,1H3 |
InChI 键 |
PQYBBOWTPDYHEZ-UHFFFAOYSA-N |
规范 SMILES |
CN1C=NC=C1C2=CC=CC=C2C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1E)-N-(4-chloroanilino)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide](/img/structure/B14113448.png)
![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14113456.png)
![Benzenesulfonamide, 4-methyl-N-[2-(1-methylethenyl)phenyl]-](/img/structure/B14113475.png)
![1-methyl-9-(4-phenoxyphenyl)-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14113479.png)
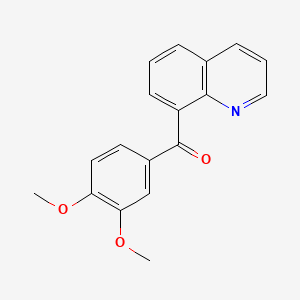
![4-[5-(1-Methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B14113490.png)
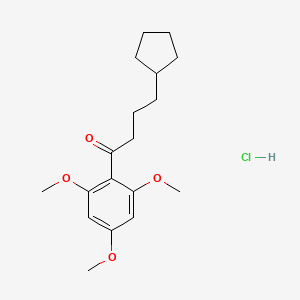
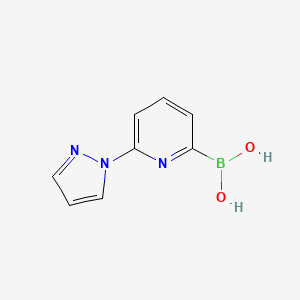
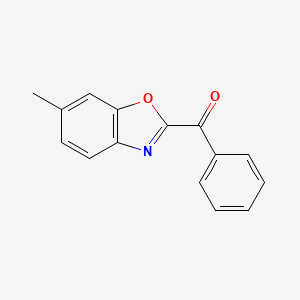

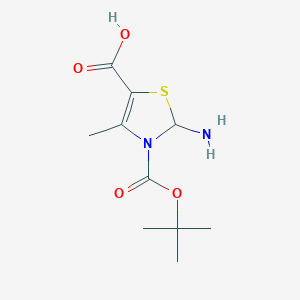
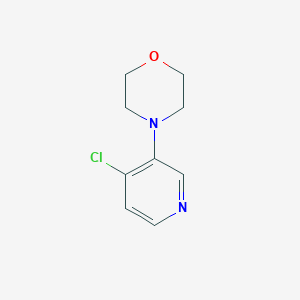
![(4,5-13C2)1,3-thiazol-5-yl(113C)methyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2R)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B14113530.png)
